Triethylhexylammonium bromide

Phase Transfer Catalysis Surfactant Science Membrane Modification

Procure Triethylhexylammonium bromide (TEHA) for precision applications demanding tunable phase-transfer kinetics and structural templating. Its unique alkyl architecture—one hexyl and three ethyl substituents—delivers an intermediate aqueous solubility of 32.37 mg/mL, bridging the gap between TBAB and TMHA for optimized reaction yields. TEHA enables synthesis of hydrophobic silica xerogels with 25% methyl group incorporation and stable Q4 siloxane networks, resists structural collapse upon rehydration, and outperforms less hydrophobic analogs in protein refolding (e.g., thermal BSA stabilization). Ideal for modifying Nafion® membranes in dehydrogenase-based biosensors. Choose TEHA for applications where neither high nor low hydrophobicity suffices.

Molecular Formula C12H28BrN
Molecular Weight 266.26 g/mol
CAS No. 13028-71-2
Cat. No. B078111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylhexylammonium bromide
CAS13028-71-2
Molecular FormulaC12H28BrN
Molecular Weight266.26 g/mol
Structural Identifiers
SMILESCCCCCC[N+](CC)(CC)CC.[Br-]
InChIInChI=1S/C12H28N.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1
InChIKeyNAWZSHBMUXXTGV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylhexylammonium Bromide (TEHA) Technical Specifications and Chemical Identity for Procurement


Triethylhexylammonium bromide (TEHA, CAS 13028-71-2) is a quaternary ammonium compound with the molecular formula C12H28BrN and a molecular weight of 266.26 g/mol [1]. It is typically supplied as a white crystalline solid with a reported melting point range of 114–117 °C and a purity of 99% (as determined by assay) . The compound consists of a positively charged ammonium head group with one hexyl and three ethyl substituents, balanced by a bromide counterion [1].

Why Triethylhexylammonium Bromide Cannot Be Freely Substituted with Other Quaternary Ammonium Salts


While many quaternary ammonium bromides are marketed as interchangeable 'phase transfer catalysts' or 'surfactants,' their performance is highly sensitive to the precise architecture of the alkyl chains. The balance between the cationic head group and the hydrophobic tail governs critical parameters such as aqueous solubility, critical micelle concentration (CMC), and ion-pairing strength, which in turn dictate reaction yields, material porosity, and protein stability [1]. In a direct comparative study, the aqueous solubility of TEHA was found to be 32.37 mg/mL, which is distinctly different from the 39.19 mg/mL of tetrabutylammonium bromide (TBAB) and the 46.01 mg/mL of tetrapentylammonium bromide (TPAB), demonstrating that even minor structural modifications result in quantifiable changes in key physicochemical properties that directly impact application outcomes [2].

Quantitative Performance Differentiation of Triethylhexylammonium Bromide Against Key Comparators


Aqueous Solubility Differentiation of Triethylhexylammonium Bromide vs. Symmetric Tetraalkylammonium Salts

In a comparative study of quaternary ammonium salt solubilities, Triethylhexylammonium bromide (TEHA) exhibited an aqueous solubility of 32.37 mg/mL when used in a 3-fold excess [1]. This value is lower than that of the widely used phase-transfer catalyst tetrabutylammonium bromide (TBAB, 39.19 mg/mL) but higher than its closer structural analog, trimethylhexylammonium bromide (TMHA, 27.25 mg/mL) [1]. This places TEHA in a distinct solubility regime, which can be critical for biphasic reaction design.

Phase Transfer Catalysis Surfactant Science Membrane Modification

Enhanced Protein Refolding and Stabilization with Triethylhexylammonium Bromide Compared to Other Ammonium-Based Ionic Liquids

A study on the thermal refolding of bovine serum albumin (BSA) using ammonium-based ionic liquids demonstrated that Triethylhexylammonium bromide (TEHA), characterized as a more hydrophobic ionic liquid, provided superior refolding and stabilization of the thermally denatured protein [1]. This stabilization effect was found to be dependent on the concentration of the ionic liquid [1]. The study's molecular dynamics simulations and spectroscopic analysis further supported that TEHA facilitated the formation of a compact, native-like BSA structure without altering its native state [1].

Protein Stabilization Biochemistry Ionic Liquids

Superior Pore Structure Integrity for Molecular Sieving Using Triethylhexylammonium Bromide as a Template

In the synthesis of templated silica xerogels for molecular sieving applications, the use of Triethylhexylammonium bromide (a C6 surfactant) as a noncovalent template resulted in the best combination of structural integrity and hydrophobicity compared to a covalent ligand template (methyltriethoxysilane) and a non-templated blank [1]. The study quantified that templated xerogels achieved up to a 25% concentration of methyl functional groups, which are responsible for the material's hydrophobicity [1]. Furthermore, the C6 surfactant template promoted surfactant-enhanced condensation reactions that led to a high contribution of Q4 siloxane groups, making the structure more resistant to densification during rehydration [1].

Materials Science Sol-Gel Chemistry Molecular Sieving

Effective Nafion® Membrane Modification for Enzyme Immobilization

A study on modifying Nafion® membranes for enzyme immobilization found that Triethylhexylammonium bromide (TEHA) was one of only two surfactants (along with phenyltrimethylammonium bromide) that successfully immobilized dehydrogenase enzymes while maintaining their enzymatic activity [1]. This contrasts with many other tetraalkylammonium bromides, which, while altering the membrane's pore structure, either failed to maintain enzyme activity or did not provide a sufficiently stable and biocompatible environment for enzyme entrapment [1].

Biosensors Membrane Science Enzyme Immobilization

Recommended Procurement and Application Scenarios for Triethylhexylammonium Bromide


Synthesis of Hydrophobic, Mechanically Robust Silica Xerogels for Molecular Sieving

Procure Triethylhexylammonium bromide when the objective is to synthesize silica xerogels with a specific combination of high hydrophobicity and resistance to structural collapse upon rehydration. The compound's unique templating effect, which yields up to a 25% concentration of hydrophobic methyl groups and promotes a high proportion of stable Q4 siloxane groups, is directly evidenced by its superior performance over non-templated and covalent ligand-templated methods [1]. This makes it the material of choice for applications requiring robust molecular sieves, such as in catalysis, separations, or as a durable support material.

Stabilization of Thermally Labile Proteins for In Vitro Studies and Assay Development

Select Triethylhexylammonium bromide for experiments requiring the stabilization of proteins against thermal denaturation. Quantitative evidence shows that TEHA, due to its specific hydrophobicity, facilitates better refolding of thermally denatured bovine serum albumin (BSA) compared to less hydrophobic ammonium-based ionic liquids [2]. This is crucial for maintaining the native conformation and activity of proteins in solution-based assays, structural biology studies, and bioprocessing where thermal stability is a limiting factor.

Fabrication of Nafion®-Based Biosensors Requiring Active Enzyme Entrapment

Choose Triethylhexylammonium bromide as a surfactant additive when modifying Nafion® membranes for the purpose of immobilizing dehydrogenase enzymes in biosensors or biofuel cells. Research confirms that TEHA is one of the few quaternary ammonium salts that can successfully alter the membrane's pore structure for improved mass transport while simultaneously providing a biocompatible environment that maintains the entrapped enzyme's activity [3]. This proven dual functionality is a key differentiator for developing stable, high-performance electrochemical biosensors.

Biphasic Reactions Requiring a Phase-Transfer Catalyst with Intermediate Hydrophilicity

Consider procuring Triethylhexylammonium bromide as a phase-transfer catalyst when the reaction system requires a catalyst that balances aqueous and organic phase affinity. Its quantified aqueous solubility of 32.37 mg/mL, which lies between the higher solubility of tetrabutylammonium bromide (TBAB, 39.19 mg/mL) and the lower solubility of trimethylhexylammonium bromide (TMHA, 27.25 mg/mL) [4], provides a specific, tunable partitioning property. This intermediate solubility can be advantageous for optimizing reaction kinetics and yields in systems where neither extreme of solubility is ideal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triethylhexylammonium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.